molecular formula C14H10N4O5 B11084670 2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole

2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole

Cat. No.: B11084670
M. Wt: 314.25 g/mol
InChI Key: YWJBYKRZDHOFLF-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This compound is characterized by the presence of a methoxy group at the 2-position of the phenyl ring and two nitro groups at the 4 and 6 positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole typically involves the nitration of 2-(2-methoxyphenyl)-2H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the synthesis of the indazole core, followed by selective nitration and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides, resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-2H-indazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    4,6-dinitro-2H-indazole: Lacks the methoxy group, affecting its solubility and reactivity.

    2-(2-hydroxyphenyl)-4,6-dinitro-2H-indazole: The hydroxyl group can participate in hydrogen bonding, altering its chemical properties.

Uniqueness

2-(2-methoxyphenyl)-4,6-dinitro-2H-indazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4,6-dinitroindazole

InChI

InChI=1S/C14H10N4O5/c1-23-14-5-3-2-4-12(14)16-8-10-11(15-16)6-9(17(19)20)7-13(10)18(21)22/h2-8H,1H3

InChI Key

YWJBYKRZDHOFLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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